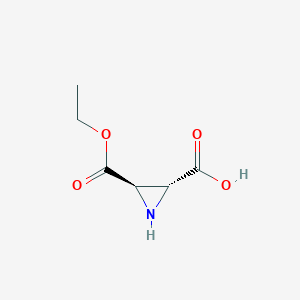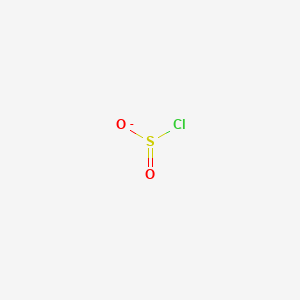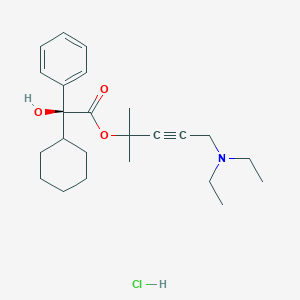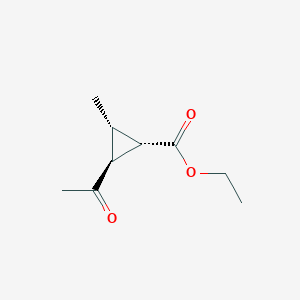
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid, also known as ECAC, is a chemical compound that belongs to the class of aziridine carboxylic acids. It is a chiral molecule with two stereocenters, and its molecular formula is C7H11NO4. ECAC has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Mechanism Of Action
The mechanism of action of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid is not fully understood. However, it is believed that (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and cell cycle arrest in cancer cells, and (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid may exert its anti-tumor activity through a similar mechanism.
Biochemical And Physiological Effects
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid in lab experiments is its high enantioselectivity, which makes it a useful chiral building block in the synthesis of biologically active compounds. Another advantage of using (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid is its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. However, one of the limitations of using (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid in lab experiments is its relatively high cost, which may limit its widespread use.
Future Directions
There are several future directions for the study of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid. One direction is the development of more efficient and cost-effective synthesis methods for (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid. Another direction is the investigation of the mechanism of action of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid, which may lead to the development of more effective anti-tumor agents. Additionally, the development of new applications for (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid in materials science and organic synthesis may lead to the discovery of new chiral compounds with potential applications in various fields.
Synthesis Methods
The synthesis of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid can be achieved through several methods, including the reaction of ethyl diazoacetate with chiral N-Boc-aziridine, the reaction of ethyl acetoacetate with N-Boc-aziridine, and the reaction of ethyl chloroformate with chiral N-Boc-aziridine. Among these methods, the reaction of ethyl diazoacetate with chiral N-Boc-aziridine is the most commonly used method for the synthesis of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid. This method involves the use of a copper catalyst and a chiral ligand to achieve high enantioselectivity.
Scientific Research Applications
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds. In materials science, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been used as a chiral auxiliary in the synthesis of chiral polymers with potential applications in drug delivery and catalysis. In organic synthesis, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been used as a chiral reagent in the synthesis of various chiral compounds.
properties
CAS RN |
167933-78-0 |
|---|---|
Product Name |
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid |
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)4-3(7-4)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
InChI Key |
DIDDEKQOGOEWTH-QWWZWVQMSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](N1)C(=O)O |
SMILES |
CCOC(=O)C1C(N1)C(=O)O |
Canonical SMILES |
CCOC(=O)C1C(N1)C(=O)O |
synonyms |
2,3-Aziridinedicarboxylicacid,monoethylester,(2R,3R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)


![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)




